2-ethyl-1,2,4-triazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMDBFRWVOVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 1,2,4 Triazol 3 2h One and Its Derivatives
Conventional Synthetic Routes to 1,2,4-Triazolone Systems
The traditional approaches to constructing the 1,2,4-triazolone scaffold are robust and versatile, typically relying on the formation and subsequent cyclization of key acyclic precursors. These methods have been the bedrock of triazolone chemistry for decades.
Cyclization Reactions in 2-ethyl-1,2,4-triazol-3(2H)-one Synthesis
The final and crucial step in forming the 1,2,4-triazolone ring is an intramolecular cyclization reaction. These reactions typically involve the elimination of a small molecule, such as water or an alcohol, to forge the heterocyclic ring.
One of the most common strategies involves the base-mediated cyclization of substituted semicarbazides. nih.govresearchgate.netnih.gov For the synthesis of a 2-ethyl derivative, a plausible precursor would be a 1-acyl-2-ethylsemicarbazide or a 4-acyl-2-ethylsemicarbazide. The cyclization of these intermediates under alkaline conditions, such as in the presence of sodium hydroxide (B78521), leads to the formation of the triazolone ring. nih.gov The specific substitution pattern on the final product is dictated by the structure of the starting semicarbazide (B1199961).
Another widely used method is the reaction of ester ethoxycarbonyl hydrazones with hydrazine (B178648) hydrate. nih.govnih.gov The initial hydrazone is prepared and then heated with hydrazine, which acts as a binucleophile, attacking the carbonyl groups and cyclizing to form the 4-amino-1,2,4-triazolone ring system. Subsequent chemical modifications can then be performed if necessary.
Furthermore, the reaction of amidrazones with one-carbon cyclizing agents like ethyl chloroformate provides a direct route to the 1,2,4-triazol-3-one skeleton. researchgate.netjournalagent.com This method involves the treatment of the amidrazone with the cyclizing agent, often in a solvent like pyridine, followed by heating to induce ring closure.
A notable process for preparing triazolone compounds involves the cyclization of a semicarbazide of the formula R'-NH-CO-NH-NH-CO-R, where for a related structure, R is ethyl. google.com This cyclization is typically performed in an alkaline medium.
Precursor Chemistry and Intermediate Derivatization for this compound
The success of any synthetic route hinges on the efficient preparation of the necessary precursors. For 1,2,4-triazolone synthesis, this involves the formation of substituted hydrazides and semicarbazides.
Hydrazides are commonly synthesized by reacting an ester with hydrazine hydrate. nih.goviosrjournals.org This straightforward reaction is a foundational step in many heterocyclic syntheses. These hydrazides can then be converted into more complex intermediates.
Semicarbazides are key precursors for triazolone synthesis and can be formed through several routes. A primary method involves the reaction of a hydrazide with an isocyanate. researchgate.netgoogle.com To synthesize a precursor for this compound, a suitable acyl hydrazide could be reacted with ethyl isocyanate. chemicalbook.com This reaction forms an acylsemicarbazide, which is then ready for cyclization. The use of low molecular weight, volatile isocyanates like ethyl isocyanate requires careful handling due to their toxicity. google.com
Alternatively, ester ethoxycarbonyl hydrazones are prepared from iminoester hydrochlorides. nih.gov The iminoesters themselves are synthesized from nitriles, providing a multi-step but versatile pathway to the required triazolone precursors. The reaction of 4-amino-5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones with isatin (B1672199) is another example of derivatization to create more complex molecules from the basic triazolone ring. nih.gov
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic chemistry has embraced advanced energy sources and sustainable practices. The synthesis of 1,2,4-triazolones has benefited significantly from these innovations. nih.gov
Microwave-Assisted Synthesis Protocols for this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. iosrjournals.orgrsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govmdpi.com
In the context of triazole synthesis, microwaves have been successfully used for the cyclization of thiosemicarbazide (B42300) derivatives to form 1,2,4-triazole-thiones, which are structural analogs of triazolones. nih.govnih.gov For example, the reaction of a thiosemicarbazide with a suitable reagent under microwave irradiation at 90-150°C can be completed in as little as 15 minutes. nih.gov Similarly, the condensation reactions to form Schiff bases from 4-amino-1,2,4-triazoles are also significantly more efficient under microwave conditions. rsc.org This suggests that the cyclization of ethyl-substituted semicarbazide precursors to form this compound would likely be enhanced by microwave heating.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Condensation/Cyclization of Hydrazides | Several hours | 33-90 seconds | Significant | rsc.org |
| Cyclization of Thiosemicarbazides | Not specified | 15 minutes | Good yields | nih.gov |
| Cyclization of Hydrazide with Phenylisothiocyanate | Longer duration | Shorter duration | Higher yields | mdpi.com |
Ultrasound-Assisted Synthesis Techniques for this compound
Ultrasound irradiation is another green chemistry technique that enhances reaction rates through acoustic cavitation. researchgate.net This method provides a mechanical energy source that can lead to shorter reaction times, milder conditions, and improved yields. nih.govasianpubs.org
The synthesis of various 1,2,4-triazole derivatives has been shown to be more efficient using ultrasound. mdpi.com For instance, the one-pot cyclization of α-nitrophenyl hydrazones with amines under ultrasound irradiation proceeds smoothly to give 1,2,4-triazoles in good yields. asianpubs.org In another example, coupling reactions to form N-substituted 1,2,4-triazole derivatives were achieved in 30-90 minutes with yields of 75-89% using ultrasound, compared to 10-30 hours and lower yields via conventional stirring. mdpi.com These examples strongly support the potential application of ultrasound to accelerate the synthesis of this compound from its precursors.
| Reaction Type | Conventional Method (Time, Yield) | Ultrasound Method (Time, Yield) | Reference |
|---|---|---|---|
| N-substituted Acetamide Coupling | 10-30 h, Moderate yields | 30-90 min, 75-89% | mdpi.com |
| Cyclocondensation of Enaminones | Longer duration, Lower yields | 5-17 min, Excellent yields | nih.gov |
| Cyclization of Hydrazones | Longer duration, Lower yields | 1 h, 38-86% | asianpubs.org |
Green Solvents and Sustainable Methodologies in this compound Synthesis
A cornerstone of green chemistry is the reduction or elimination of hazardous substances, including volatile organic solvents. Research into the synthesis of triazoles has explored the use of more environmentally benign reaction media. Water has been used as a solvent for the reaction of ester ethoxycarbonylhydrazones with hydrazine hydrate, offering a safe and sustainable alternative to organic solvents. nih.gov
Solvent-free reactions represent an ideal green methodology. The synthesis of 1,2,4-triazole-3-thione, an analogue of the target compound, has been achieved by heating thiosemicarbazide with formamide (B127407) without any additional solvent, resulting in a high yield of the product. mdpi.com Additionally, catalyst-free approaches, which simplify purification and reduce waste, have been developed for some triazole syntheses, further contributing to the sustainability of these processes. rsc.org These principles could be readily adapted to the synthetic routes for this compound, paving the way for more economical and environmentally responsible production.
Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 1,2,4 Triazol 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectral Interpretation for 2-ethyl-1,2,4-triazol-3(2H)-one
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the triazole ring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The chemical shifts of these protons are influenced by their electronic environment. For instance, in similar triazole derivatives, methylene protons adjacent to the nitrogen atom of the triazole ring have been observed in the range of δ 3.5-4.5 ppm. mdpi.com The proton on the triazole ring is anticipated to appear as a singlet in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Triazole-H | ~8.0-9.0 | Singlet | - |
| -CH₂- | ~3.8-4.2 | Quartet | ~7.0 |
| -CH₃ | ~1.2-1.5 | Triplet | ~7.0 |
¹³C NMR Spectral Interpretation for this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the two unique carbons of the triazolone ring. The carbonyl carbon (C=O) of the triazolone ring is characteristically found further downfield, typically in the range of δ 150-170 ppm. nih.gov The other carbon atom in the triazole ring would appear in the aromatic region. The ethyl group carbons would be observed at higher field, with the methylene carbon appearing more downfield than the methyl carbon due to its proximity to the electronegative nitrogen atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Triazole) | ~155-165 |
| C-H (Triazole) | ~140-150 |
| -CH₂- | ~40-50 |
| -CH₃ | ~13-16 |
2D NMR Techniques in Structural Confirmation of this compound
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure of this compound. A COSY spectrum would show a correlation between the triplet of the methyl group and the quartet of the methylene group of the ethyl substituent, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. For instance, it would show a cross-peak between the methylene proton signal and the methylene carbon signal.
Vibrational Spectroscopy: Infrared (IR) Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Absorption Bands in this compound IR Spectra
The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the triazolone ring is anticipated in the region of 1650-1750 cm⁻¹. The N-H stretching vibration, if present in a tautomeric form, would appear as a broad band around 3100-3300 cm⁻¹. C-H stretching vibrations from the ethyl group would be observed around 2850-3000 cm⁻¹. Additionally, C=N and N=N stretching vibrations from the triazole ring are expected in the 1500-1600 cm⁻¹ region. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1650 - 1750 | Strong |
| N-H Stretch (if applicable) | 3100 - 3300 | Broad, Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N / N=N Stretch | 1500 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. The molecular weight of this compound is 113.12 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 114.12.
The fragmentation of the molecular ion would likely involve the loss of the ethyl group (C₂H₅•), resulting in a fragment ion at m/z 85. Another possible fragmentation pathway is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, leading to a fragment ion at m/z 86. Further fragmentation of the triazole ring could lead to the loss of species such as N₂, CO, or HCN, which is a characteristic fragmentation pattern for triazole derivatives. zsmu.edu.ua
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
The solid-state structure of a compound, determined through single-crystal X-ray diffraction, provides definitive proof of its chemical constitution and conformation. This technique yields precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This data is crucial for understanding intermolecular interactions that govern the packing of molecules in the solid state.
A thorough search for published crystallographic data for this compound or any of its derivatives did not yield any specific results. While the crystal structures of numerous other triazole derivatives have been reported and are available in crystallographic databases, data for the title compound appears to be absent from the current scientific literature. Consequently, no data tables containing crystallographic parameters such as crystal system, space group, and unit cell dimensions can be provided.
The absence of this information indicates that either the single crystals of these specific compounds have not yet been successfully grown and analyzed, or the results of such studies have not been published in accessible scientific journals or databases.
Computational and Theoretical Studies on 2 Ethyl 1,2,4 Triazol 3 2h One
Density Functional Theory (DFT) Calculations
Geometry Optimization and Conformational Analysis of 2-ethyl-1,2,4-triazol-3(2H)-one
No specific studies detailing the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound were found.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) of this compound
Information regarding the HOMO-LUMO energy gap and the electronic structure analysis for this specific compound is not available.
Vibrational Frequency Prediction and Correlation with Experimental Data
No predicted or experimental vibrational frequency data for this compound could be located.
NMR Chemical Shift Prediction and Validation for this compound
There are no available studies on the theoretical prediction and experimental validation of ¹H and ¹³C NMR chemical shifts for this compound.
Quantum Chemical Descriptors and Reactivity Indices
Ionization Potential and Electron Affinity Studies
Specific calculations or experimental data for the ionization potential and electron affinity of this compound are not present in the searched literature.
Following a comprehensive search of available scientific literature and databases, specific computational and theoretical studies detailing the molecular properties and simulation results for the compound This compound could not be located.
Detailed research findings and data tables for the following specific parameters of this compound are not present in the indexed literature:
Reactivity and Derivatization Strategies for 2 Ethyl 1,2,4 Triazol 3 2h One
Electrophilic and Nucleophilic Substitution Reactions on the Triazolone Ring
The 1,2,4-triazole (B32235) ring system possesses a unique electronic structure that influences its reactivity towards both electrophiles and nucleophiles. The presence of three nitrogen atoms within the five-membered ring leads to regions of both electron excess and deficiency.
Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions on the 1,2,4-triazole ring typically occur at the nitrogen atoms. chemicalbook.com For N-unsubstituted 1,2,4-triazoles, protonation readily occurs at the N4 position in the presence of strong acids. chemicalbook.com Alkylation reactions of 1H-1,2,4-triazole can result in a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. For instance, using sodium ethoxide in ethanol (B145695) as a base favors N1 alkylation, while methylation with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) yields a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com
Nucleophilic Substitution: The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under suitable conditions. chemicalbook.com While direct nucleophilic substitution on the unsubstituted ring is not common, the introduction of leaving groups at the carbon positions can facilitate such reactions.
In the context of 2-ethyl-1,2,4-triazol-3(2H)-one, the N2 position is already occupied by an ethyl group. This directs any further electrophilic attack to the remaining nitrogen atoms (N1 or N4) or potentially to the exocyclic oxygen, depending on the tautomeric form present. Nucleophilic attack would be directed at the carbon atoms of the ring, particularly C3 and C5.
Functional Group Transformations and Side Chain Modifications of this compound
The versatility of the 1,2,4-triazole scaffold is significantly enhanced by the ability to perform a wide range of functional group transformations and modifications to side chains attached to the ring. These strategies are crucial for the synthesis of diverse derivatives with tailored properties.
A general approach to functionalized 1,2,4-triazoles involves the synthesis of key precursors like 1,2,4-triazole-3(5)-carboxylates. nih.gov These can be prepared from readily available acyl hydrazides and subsequently undergo various transformations. nih.gov For instance, these carboxylates can be converted into esters, carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids. nih.gov
Alkylation of the triazole ring is a common modification. For example, ethyl 1,2,4-triazolecarboxylates can be alkylated using reagents like methyl iodide, ethyl iodide, or isopropyl iodide in the presence of a base such as potassium carbonate in DMF. nih.gov This often leads to a mixture of regioisomers, with substitution occurring at different nitrogen atoms of the triazole ring. mdpi.com
Furthermore, the synthesis of molecules containing multiple 1,2,4-triazole rings has been explored to create more complex structures. zsmu.edu.ua The functional groups on the side chains can also be manipulated. For example, a hydroxyl group on a side chain can be a site for further derivatization.
The following table summarizes some examples of functional group transformations on the 1,2,4-triazole ring system:
| Starting Material | Reagent(s) | Product | Reference |
| Ethyl 1,2,4-triazolecarboxylate | K2CO3, MeI/EtI/i-PrI in DMF | Ethyl 1-alkyl-1H-1,2,4-triazole-3-carboxylate and Ethyl 1-alkyl-1H-1,2,4-triazole-5-carboxylate | nih.gov |
| 1,2,4-Triazole-3(5)-carboxylates | Various reagents | Esters, carboxylate salts, amides, nitriles, hydrazides, hydroxamic acids | nih.gov |
| 1,2,4-Triazole | Electron-deficient alkenes (e.g., acrylonitrile) | anti-Markovnikov adducts | researchgate.net |
Cycloaddition Reactions Involving this compound Moieties
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The 1,2,4-triazole ring system can participate in such reactions, although this is less common than for other unsaturated systems.
One notable type of cycloaddition is the [3+2] cycloaddition. For example, α-imino esters can react with azo compounds in a formal [3+2] cycloaddition to form 1,2,4-triazolines. nih.gov This reaction is catalyzed by a Brønsted base and allows for the synthesis of pentasubstituted 1,2,4-triazolines. nih.gov Another example involves the reaction of trifluoroacetonitrile (B1584977) with diarylnitrilimines to produce 1,2,4-triazoles. nih.gov
While direct participation of the this compound ring in cycloadditions as a diene or dienophile is not extensively documented, the functional groups attached to the ring could potentially be involved in such transformations. For instance, if a double or triple bond were introduced into a side chain, it could participate in Diels-Alder or other cycloaddition reactions.
The general principles of cycloaddition reactions, such as the (4+2) cycloaddition (Diels-Alder reaction), involve the interaction of the frontier molecular orbitals (HOMO and LUMO) of the reacting species. youtube.com These reactions can be carried out under thermal or photochemical conditions, which can influence the stereochemical outcome. youtube.com
Tautomerism Studies in 1,2,4-Triazolone Systems
Tautomerism is a significant feature of 1,2,4-triazole systems, where protons can migrate between different nitrogen atoms and exocyclic functional groups. In the case of 1,2,4-triazol-3-one, several tautomeric forms are possible, including the 3-hydroxy-1,2,4-triazole form. The position of the ethyl group on the N2 nitrogen in this compound restricts some of the potential tautomeric equilibria that would be observed in the unsubstituted parent compound.
1,2,4-Triazole itself exists in two main tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert. chemicalbook.com The stability of these tautomers can be influenced by the solvent and the nature of substituents. For the related 1,2,3-triazole, the 2H-tautomer is favored in aqueous solution. rsc.org
In systems with a thione group instead of a ketone, such as 1,2,4-triazole-3-thione, thiol-thione tautomerism is a key consideration. nih.govresearchgate.net Spectroscopic techniques like FT-IR, NMR, and X-ray crystallography, as well as mass spectrometry, are used to distinguish between these tautomeric forms. nih.gov The specific tautomer present can significantly impact the compound's reactivity and biological activity. For this compound, the primary tautomeric equilibrium to consider would be between the keto (triazolone) form and the enol (hydroxytriazole) form. The predominance of one form over the other will depend on factors such as the solvent, temperature, and pH.
Advanced Applications of 2 Ethyl 1,2,4 Triazol 3 2h One in Materials Science
Role of 2-ethyl-1,2,4-triazol-3(2H)-one in Organic Electronics and Photonics
Electron Transport and Hole Blocking Capabilities
Applications in Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer Light-Emitting Diodes (PLEDs)
The potential electron-transporting and hole-blocking properties of this compound make it a hypothetical candidate for inclusion in the architecture of OLEDs, PHOLEDs, and PLEDs. In these devices, a well-defined layered structure is essential to ensure that the recombination of electrons and holes occurs within the emissive layer, thereby maximizing light output. A material like this compound, if utilized as an ETL, would facilitate the movement of electrons from the cathode towards the emissive layer while simultaneously preventing holes from leaking out of the emissive layer towards the cathode. This confinement of charge carriers is particularly critical in PHOLEDs to efficiently harvest both singlet and triplet excitons.
Integration in Organic Photovoltaic Cells
In the context of organic photovoltaic (OPV) cells, the electron-accepting nature of the 1,2,4-triazole (B32235) core could be advantageous. researchgate.netijpda.org While complex triazole-containing polymers and small molecules are typically explored for this purpose, the fundamental properties of this compound suggest a theoretical role. It could potentially be used as a component in an electron-accepting layer or as an interfacial material to improve charge separation and extraction at the donor-acceptor interface. The electron-deficient character of the triazole ring can enhance the driving force for exciton (B1674681) dissociation, a critical process for efficient solar energy conversion.
This compound in Data Storage Technologies
Currently, there is no specific research available in the public domain that details the application of this compound in data storage technologies. However, the exploration of organic molecules for data storage is an active area of research. The potential for bistable electronic states or specific molecular packing in the solid state could, in theory, be exploited for memory applications. The polar nature of the triazolone ring and the potential for hydrogen bonding could lead to self-assembly into ordered structures, a property that is sometimes harnessed in molecular electronics.
Triazolone-Based Materials with Liquid Crystalline Properties
The field of liquid crystals has seen the incorporation of various heterocyclic rings to induce or modify mesomorphic behavior. While there are reports on liquid crystalline materials containing the 1,2,4-triazole ring, these typically involve more complex molecular structures with long alkyl chains or other mesogenic units. irjet.netresearchgate.netnih.gov For a simple molecule like this compound, the formation of a liquid crystalline phase is not expected on its own. However, its rigid core and potential for hydrogen bonding could make it a useful building block. By attaching appropriate mesogenic groups to the triazolone core, it is conceivable that liquid crystalline properties could be engineered. The anisometric shape and the dipole moment of such derivatives would be key factors in determining the type and stability of any resulting mesophases.
Application in Proton Exchange Membrane Fuel Cells (PEMFCs)
The application of nitrogen-containing heterocycles, such as 1,2,4-triazole, as proton conductors in high-temperature PEMFCs has been an area of significant research interest. researchgate.netmdpi.comgatech.edu These materials can facilitate proton transport under anhydrous or low-humidity conditions, which is a major advantage for fuel cell operation at temperatures above 100°C. The mechanism of proton conduction in these systems often involves the formation of a hydrogen-bonded network and proton hopping between adjacent heterocyclic molecules.
While there is no specific data for this compound, studies on unsubstituted 1H-1,2,4-triazole have shown that it can effectively promote proton conduction in polymer electrolyte membranes. gatech.edu The presence of the triazole ring allows for the uptake of strong acids, such as phosphoric acid, and the formation of a proton-conducting pathway. The ethyl group in this compound might influence the proton conductivity by altering the pKa of the triazole ring and the packing of the molecules within the membrane, which in turn would affect the efficiency of the hydrogen-bonding network.
Below is a hypothetical data table illustrating the kind of parameters that would be relevant for evaluating the performance of such a compound in PEMFCs, based on general knowledge of similar systems.
| Property | Hypothetical Value for a Triazole-Based Additive | Significance in PEMFCs |
| Proton Conductivity (S/cm) at 150°C, anhydrous | 10-3 - 10-2 | A key measure of the membrane's ability to transport protons, directly impacting fuel cell performance. |
| Thermal Stability (°C) | > 200 | Ensures the material's integrity at the high operating temperatures of HT-PEMFCs. |
| Electrochemical Stability Window (V) | > 3 | Defines the voltage range within which the material is stable, crucial for preventing degradation during fuel cell operation. |
It is important to reiterate that these values are illustrative and not based on experimental data for this compound.
Information regarding "this compound" is currently unavailable in the searched scientific literature.
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Future Research Directions and Emerging Opportunities for 2 Ethyl 1,2,4 Triazol 3 2h One
Integration with Artificial Intelligence and Machine Learning for Predictive Studies
The convergence of computational power and chemical research offers a transformative path for accelerating the discovery and development of novel compounds. For 2-ethyl-1,2,4-triazol-3(2H)-one, artificial intelligence (AI) and machine learning (ML) are set to play a pivotal role in predicting its properties and potential applications, thereby minimizing the need for extensive empirical screening.
Future research will likely focus on developing quantitative structure-activity relationship (QSAR) models. These models use computational algorithms to correlate the chemical structure of derivatives of this compound with their biological activities or physical properties. By training ML models on datasets of known triazole compounds, researchers can predict the efficacy of new, unsynthesized derivatives as potential therapeutic agents. This in-silico approach can effectively forecast how minor chemical alterations might impact biological activity.
Furthermore, ML algorithms can be employed to predict a range of physicochemical properties, such as solubility, toxicity, and metabolic stability. Web-based applications built on ML, such as those used to predict anti-inflammatory potential by targeting specific biological pathways, demonstrate the power of this approach. Similar dedicated models could be developed for this compound to screen for various activities, guiding synthetic efforts toward candidates with the highest probability of success.
Table 1: Potential AI/ML Applications for this compound
| Application Area | AI/ML Technique | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Drug Discovery | QSAR, Deep Learning | Prediction of bioactivity (e.g., antifungal, anticancer) | Accelerated identification of lead compounds |
| Property Prediction | Regression Models, Neural Networks | Estimation of solubility, toxicity, and ADME properties | Early-stage deselection of unfavorable candidates |
| Material Science | Generative Models | Design of novel derivatives with desired material properties | Discovery of new functional materials |
Novel Synthetic Methodologies and Process Intensification
While classical methods for synthesizing the 1,2,4-triazole (B32235) ring are well-established, future research will focus on developing more efficient, sustainable, and scalable routes to this compound and its derivatives. google.com Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient manufacturing processes, is a key driver in this area.
Novel synthetic strategies that are ripe for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of 1,2,4-triazole derivatives compared to conventional heating methods. nih.gov
Electrochemical Synthesis: Utilizing electricity to drive chemical reactions can offer a greener alternative to traditional reagents, potentially avoiding the use of harsh oxidants or metal catalysts.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, represent a highly efficient approach. Developing an MCR for this compound would streamline its production significantly. nih.gov
Novel Catalytic Systems: The use of inexpensive and abundant catalysts, such as copper, in air provides an economical and environmentally friendly pathway for forming N-C and N-N bonds in triazole synthesis. Research into recyclable heterogeneous catalysts will also be crucial for sustainable industrial production.
These modern methods promise to deliver not only higher yields and purity but also align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.
Exploration of New Material Applications
Beyond its traditional role in pharmaceuticals, the 1,2,4-triazole scaffold is gaining significant attention in material science. nih.gov The unique electronic properties and coordination capabilities of the triazole ring make it a versatile building block for a range of functional materials. Future research on this compound should extend into these emerging areas.
Key areas for material application exploration include:
Corrosion Inhibitors: Triazole derivatives have proven effective in protecting metals like steel and copper alloys from corrosion in acidic and saline environments. mdpi.comrsc.orgnih.govktu.ltdntb.gov.ua They function by adsorbing onto the metal surface to form a protective polymolecular layer. The specific structure of this compound could offer unique adsorption properties, warranting investigation into its efficacy as a corrosion inhibitor for various industrial applications.
High-Energy Materials: The high nitrogen content and positive enthalpy of formation of the triazole ring are desirable properties for energetic materials. mdpi.comrsc.orgsci-hub.seresearchgate.net By incorporating energetic functional groups (e.g., nitro groups) onto the this compound backbone, novel high-energy density materials (HEDMs) with tailored stability and performance could be designed.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring are excellent coordination sites for metal ions, enabling the construction of complex, multi-dimensional structures. mdpi.comacs.orgkoreascience.krresearchgate.net this compound could serve as a unique ligand for creating MOFs with applications in gas storage (e.g., CO2 capture), catalysis, and sensing. acs.org The ethyl group could influence the resulting framework's topology and pore environment.
Organic Electronics: Due to their electron-deficient nature, 1,2,4-triazole derivatives have shown promise as electron-transport and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The potential of this compound and polymers derived from it in fabricating electronic devices remains a compelling and unexplored field.
Table 2: Potential Material Applications and Relevant Properties of the 1,2,4-Triazole Core
| Application | Key Property of Triazole Core | Potential Role of this compound |
|---|---|---|
| Corrosion Inhibition | Heteroatom lone pairs for metal surface adsorption | Forms a protective film on metal surfaces to prevent degradation. mdpi.comdntb.gov.ua |
| High-Energy Materials | High nitrogen content, positive heat of formation | Serves as a backbone for new energetic compounds with high performance and stability. mdpi.comresearchgate.net |
| Metal-Organic Frameworks | Multiple nitrogen coordination sites | Acts as a ligand to build porous frameworks for catalysis or gas separation. mdpi.comacs.org |
| Organic Electronics | Electron-deficient aromatic system | Functions as an electron-transporting material in devices like OLEDs. researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
A deep understanding of the molecular structure and intermolecular interactions of this compound is fundamental to unlocking its potential. While standard techniques like 1H and 13C NMR are routine, advanced characterization methods can provide unprecedented insight.
Future studies should employ a combination of state-of-the-art spectroscopic and computational techniques:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide information on the compound's structure and dynamics in its solid form.
X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information on its three-dimensional geometry, bond lengths, bond angles, and intermolecular packing in the crystal lattice.
FTIR Matrix Isolation Spectroscopy: This technique, which involves isolating molecules in an inert gas matrix at very low temperatures, can provide highly detailed vibrational spectra. nih.gov This allows for the study of weak intermolecular interactions, such as hydrogen bonding, with minimal interference.
Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. rsc.org DFT can be used to optimize the molecular geometry, predict spectroscopic (NMR, IR) spectra, calculate electronic properties (e.g., HOMO-LUMO energy levels), and investigate reaction mechanisms. This synergy between experimental and computational methods provides a robust framework for structural elucidation.
By applying these advanced methods, researchers can build a comprehensive picture of the structural and electronic landscape of this compound, which is essential for rational design in both medicinal and material science applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethyl-1,2,4-triazol-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or alkylation of triazole precursors. Key parameters include:
- Temperature : Optimal yields are achieved at 80–100°C to ensure complete cyclization without side reactions.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (C=N, ~1600 cm⁻¹) .
- NMR : ¹H NMR distinguishes ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH₂) and aromatic protons in derivatives. ¹³C NMR confirms carbonyl (δ 160–165 ppm) and triazole carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas via [M+H]⁺ or [M+Na]⁺ peaks .
Q. How can the purity of synthesized this compound be assessed?
- Methodological Answer :
- Melting Point Analysis : Sharp melting ranges (e.g., 142–144°C) indicate high purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases often use acetonitrile/water gradients .
Advanced Research Questions
Q. What computational methods are used to predict the electronic and thermodynamic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties. Solvent effects are modeled via the Polarizable Continuum Model (PCM) .
- Thermodynamic Stability : Gibbs free energy (ΔG) and enthalpy (ΔH) of formation are derived from gas-phase DFT studies to assess decomposition pathways .
Q. How do substituents influence the thermal decomposition kinetics of this compound derivatives?
- Methodological Answer :
- Pyrolysis Studies : Thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen identifies decomposition stages (200–400°C). Kinetic parameters (activation energy, Eₐ) are calculated via the Flynn-Wall-Ozawa method .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) lower Eₐ by destabilizing the triazole ring, while alkyl groups enhance thermal stability .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antifungal or antitumor activity in triazole derivatives?
- Methodological Answer :
- In Vitro Assays : Agar diffusion (for antifungal activity) and MTT assays (for cytotoxicity) screen derivatives. IC₅₀ values correlate with substituent electronegativity and lipophilicity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., CYP51 for antifungals). Binding affinity (ΔG) and hydrogen-bonding patterns guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
